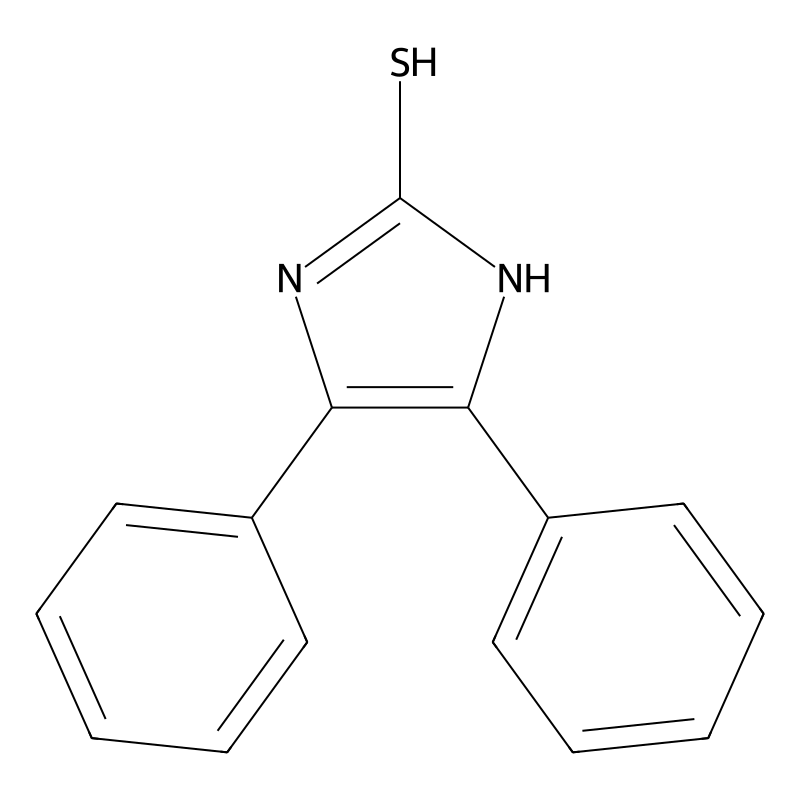

4,5-Diphenyl-2-imidazolethiol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Medicinal Chemistry:

- Antimicrobial activity: Studies have shown that 4,5-diphenyl-2-imidazolethiol exhibits antibacterial and antifungal properties. Research suggests it may act by disrupting the cell membrane of microorganisms, leading to cell death [].

- Anticancer properties: Some studies have explored the potential of 4,5-diphenyl-2-imidazolethiol derivatives as anticancer agents. These derivatives have shown promising results in inhibiting the growth of various cancer cell lines []. However, further research is needed to determine their efficacy and safety in vivo.

Coordination Chemistry:

- Ligand for metal ions: 4,5-diphenyl-2-imidazolethiol can act as a ligand, forming complexes with various metal ions. These complexes exhibit interesting properties, including catalytic activity and potential applications in material science [].

Material Science:

4,5-Diphenyl-2-imidazolethiol is an organic compound with the molecular formula C₁₅H₁₂N₂S. It features a unique structure that includes an imidazole ring substituted with two phenyl groups and a thiol group. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of antimicrobial agents and corrosion inhibitors.

The primary focus of research on 4,5-Diphenyl-2-imidazolethiol has been on its potential as a corrosion inhibitor. The mechanism of inhibition likely involves the adsorption of the molecule onto the metal surface, forming a protective layer that hinders the interaction between the corrosive medium and the metal []. The thiol group might play a crucial role in this adsorption process.

- Condensation Reactions: It can be synthesized via the condensation of benzoin with thiourea in dimethylformamide at elevated temperatures, typically around 150°C. This reaction results in the formation of the imidazolethiol structure .

- Substitution Reactions: The thiol group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents that can modify the compound's properties and biological activity .

- Oxidation Reactions: The thiol group may also be oxidized to form disulfides or sulfonic acids, which can alter its reactivity and solubility .

4,5-Diphenyl-2-imidazolethiol exhibits significant biological activities:

- Antibacterial Activity: Studies have shown that this compound has potent antibacterial effects against both Gram-positive and Gram-negative bacteria, including strains such as Staphylococcus aureus and Escherichia coli. Its effectiveness is attributed to the combined action of the imidazole and thiol functionalities, which enhance its interaction with bacterial cells .

- Corrosion Inhibition: The compound has been evaluated as a corrosion inhibitor for metals in acidic environments, demonstrating effectiveness in protecting steel from corrosion in hydrochloric acid solutions .

The synthesis of 4,5-Diphenyl-2-imidazolethiol typically involves:

- Condensation of Benzoin and Thiourea: This method involves heating benzoin with thiourea in a solvent such as dimethylformamide. The reaction is conducted at approximately 150°C for several hours until the desired product is formed.

- Purification: The resulting product is purified using techniques such as silica gel chromatography to isolate pure 4,5-diphenyl-2-imidazolethiol from unreacted starting materials and by-products .

4,5-Diphenyl-2-imidazolethiol has various applications:

- Pharmaceuticals: Its antibacterial properties make it a candidate for developing new antimicrobial drugs to combat resistant bacterial strains.

- Corrosion Inhibitors: It is used in formulations designed to protect metals from corrosion, particularly in acidic environments .

- Research Reagent: The compound serves as a useful reagent in organic synthesis and materials science due to its unique chemical structure.

Interaction studies involving 4,5-Diphenyl-2-imidazolethiol have focused on its binding affinity with various biological targets. For example:

- Metal Complexation: Research indicates that this compound can form complexes with metal ions, which may enhance its biological activity or alter its properties for specific applications .

- Biological Assays: In vitro studies have been conducted to evaluate its efficacy against different bacterial strains, providing insight into its mechanism of action and potential therapeutic uses .

Several compounds share structural similarities with 4,5-Diphenyl-2-imidazolethiol. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4,5-Diphenylimidazole | Contains an imidazole ring without a thiol group | Primarily used as a ligand in coordination chemistry |

| Benzimidazole | Similar ring structure but lacks sulfur functionality | Known for anticancer properties |

| 2-Mercaptoimidazole | Contains a thiol group but fewer phenyl substituents | Used as an antifungal agent |

The uniqueness of 4,5-Diphenyl-2-imidazolethiol lies in its combination of both phenyl and thiol groups within the imidazole framework, which enhances its biological activity and potential applications compared to other similar compounds.